molecular formula C18H18N2O5S B5659603 1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-5-indolinesulfonamide

1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-5-indolinesulfonamide

Cat. No. B5659603
M. Wt: 374.4 g/mol
InChI Key: GDSBEFHHCTTZDW-UHFFFAOYSA-N
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Description

1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-5-indolinesulfonamide is a compound of interest due to its potential biological activities and structural complexity. Its synthesis, molecular structure, and properties are crucial for understanding its chemical behavior and potential applications in various fields.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the formation of a sulfonamide linkage through the reaction of sulfonyl chlorides with amines or amides in the presence of a base. For example, the synthesis of N-substituted benzenesulfonamide derivatives can be achieved by reacting benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, leading to various sulfonamide products with potential therapeutic applications (Dohmori, 1964).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of the sulfonamide group (-SO2NH2), which significantly influences the compound's physical and chemical properties. Crystal structure analysis often reveals interactions such as π–π interactions and hydrogen bonding, contributing to the compound's stability and reactivity (Reham A. Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including rearrangements, cyclizations, and substitutions. For instance, N-acetoacetyl derivatives can undergo rearrangement reactions with alkali to form phenylacetic acid derivatives, illustrating the reactive nature of these compounds under basic conditions (Dohmori, 1964).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, are determined by their molecular structure. For example, the crystal structure of N-substituted benzenesulfonamides can show V-shaped molecules with specific dihedral angles, influencing the compound's physical state and solubility (T. Kobkeatthawin et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of sulfonamide compounds are closely related to their molecular structure. The presence of the sulfonamide group affects the compound's acidity, basicity, and nucleophilicity, impacting its behavior in chemical reactions. For example, the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides showcases the reactivity of sulfonamide compounds in gold(I)-catalyzed cascade reactions, highlighting the versatility of these compounds in synthetic chemistry (Tao Wang et al., 2014).

properties

IUPAC Name

1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-12(21)20-7-6-14-9-15(3-4-16(14)20)26(22,23)19-10-13-2-5-17-18(8-13)25-11-24-17/h2-5,8-9,19H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSBEFHHCTTZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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